N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C8H12N6 and a molecular weight of 192.22 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, potentially leading to apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it halts the transition from the G1 phase to the S phase, which is a critical step in cell division . This interruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.
Biochemical Analysis
Biochemical Properties
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The compound’s interaction with these enzymes is characterized by strong binding affinity, leading to the inhibition of their activity. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway . This involves the up-regulation of pro-apoptotic proteins such as Bax and Bak, and the down-regulation of anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects contribute to the compound’s antiproliferative activity against cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity . This inhibition disrupts normal cellular processes, resulting in the induction of apoptosis and changes in gene expression. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, the compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxamide with diethylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar structure but lacks the diethyl substitution.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its diverse biological activities.
Uniqueness
N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific diethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N,3-diethyltriazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-3-9-7-6-8(11-5-10-7)14(4-2)13-12-6/h5H,3-4H2,1-2H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVNHAJMXQWLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(N=N2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285059 | |
Record name | F2792-0270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-59-0 | |
Record name | NSC40367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F2792-0270 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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